molecular formula C12H10BrNO4 B11781309 Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11781309
M. Wt: 312.12 g/mol
InChI Key: DCVHZLQPHQPBLP-UHFFFAOYSA-N
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Description

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors in the presence of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . The reaction conditions often include refluxing in methanolic conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole

Uniqueness

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom and the methoxybenzoate group, which can impart specific chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 3-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-3-2-4-9(5-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

DCVHZLQPHQPBLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

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